molecular formula C12H12N2OS2 B395107 5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol CAS No. 442869-44-5

5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol

Cat. No. B395107
CAS RN: 442869-44-5
M. Wt: 264.4g/mol
InChI Key: IVYSYWZDWKLKOO-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Benzothiazole is another important heterocyclic compound with a wide range of applications in medicinal chemistry.


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including functionalization and ring construction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives, for example, are known for their diverse structural properties .

Scientific Research Applications

Organocatalytic Processes

5-(Pyrrolidin-2-yl)tetrazole functionalized silica, related to the target compound, has been used in continuous-flow aldol reactions, demonstrating environmentally friendly processes with good stereoselectivities and efficiencies (Bortolini et al., 2012).

Complexation with Metal Ions

Related compounds with 1,3-benzothiazolyl side chains have been studied for their complexation abilities with zinc(II), magnesium(II), and calcium(II). These studies help understand the solution properties and potential applications in metal ion interactions (Matczak-Jon et al., 2010).

Synthesis of Pyrrolidin-2-ones

The synthesis of 1,5-disubstituted pyrrolidin-2-ones has been explored, which could be relevant for the synthesis and modification of the target compound, showing the versatility of pyrrolidine derivatives in chemical synthesis (Katritzky et al., 2000).

Antibacterial Activity

Derivatives of 1,3-benzothiazole, similar to the target compound, have been synthesized and evaluated for their antibacterial activity, indicating potential applications in developing new antibacterial agents (Patel & Patel, 2015).

Antimicrobial Applications

Compounds like 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol and derivatives have been synthesized and screened for antimicrobial activity. This suggests potential applications of related compounds in antimicrobial research (Bayrak et al., 2009).

Anticancer Potential

Benzothiazole-2-thiol derivatives have shown potent inhibitory activities on various human cancer cell lines, indicating the potential of related compounds in cancer research (Shi et al., 2012).

Mechanism of Action

While the specific mechanism of action for “5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol” is not known, many pyrrolidine derivatives interact with various biological targets, such as enzymes involved in cell growth and division .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the appropriate safety data sheets for specific information .

Future Directions

Future research could focus on understanding the mechanism of action of “5-(Pyrrolidin-1-ylcarbonyl)-1,3-benzothiazole-2-thiol” and exploring its potential applications in various fields .

properties

IUPAC Name

pyrrolidin-1-yl-(2-sulfanylidene-3H-1,3-benzothiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c15-11(14-5-1-2-6-14)8-3-4-10-9(7-8)13-12(16)17-10/h3-4,7H,1-2,5-6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYSYWZDWKLKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)SC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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